molecular formula C11H19NO3 B11715117 (2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid

(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B11715117
M. Wt: 213.27 g/mol
InChI Key: ICGZUNNKSIRQNH-QMMMGPOBSA-N
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Description

(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a 3,3-dimethylbutanoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a pyrrolidine derivative with a 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Another approach involves the use of a Paal-Knorr pyrrole condensation reaction, where 2,5-dimethoxytetrahydrofuran is reacted with an appropriate amine under mild conditions in the presence of a catalytic amount of iron(III) chloride . This method allows for the synthesis of N-substituted pyrroles, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group or the 3,3-dimethylbutanoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A simpler analog without the 3,3-dimethylbutanoyl substituent.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    N-acylpyrroles: Compounds with similar acyl groups attached to the pyrrole ring.

Uniqueness

(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific structural features, including the chiral center and the bulky 3,3-dimethylbutanoyl group. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

(2S)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO3/c1-11(2,3)7-9(13)12-6-4-5-8(12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1

InChI Key

ICGZUNNKSIRQNH-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)CC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)CC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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